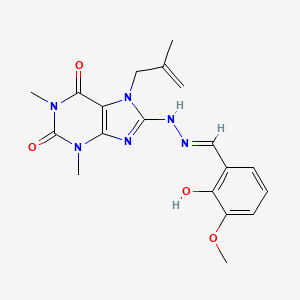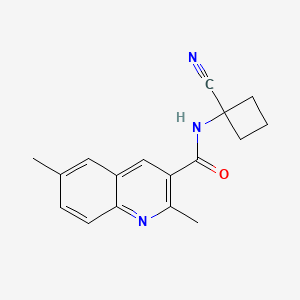
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide, also known as CCDC, is a synthetic compound that has gained interest in the scientific community due to its potential pharmacological applications. CCDC belongs to the class of quinoline carboxamides and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is involved in the regulation of immune function. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been found to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide also exhibits a high degree of selectivity for the CB2 receptor, which reduces the potential for off-target effects. However, N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide. One potential area of research is the development of novel N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide's potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide and its effects on various physiological systems.
Synthesis Methods
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the conversion of 2,6-dimethylquinoline to its corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to its acid chloride derivative. The acid chloride is then reacted with N-(1-cyanocyclobutyl)amine to yield N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide has also been found to possess analgesic properties by inhibiting the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-4-5-15-13(8-11)9-14(12(2)19-15)16(21)20-17(10-18)6-3-7-17/h4-5,8-9H,3,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRKKDBEXIOQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2,6-dimethylquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

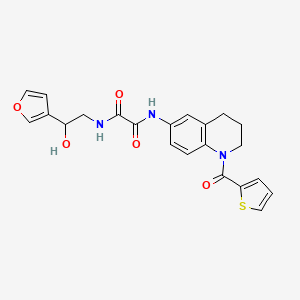
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
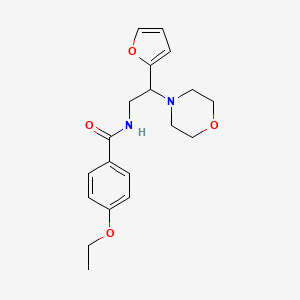

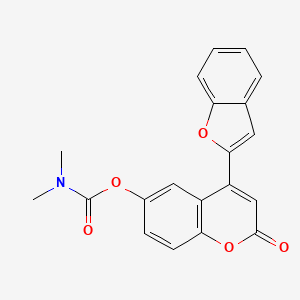
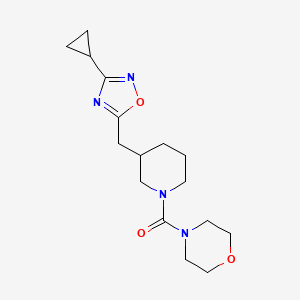

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
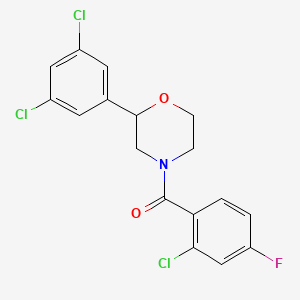
![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)
